Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate
Overview
Description
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives, including this compound, can activate or inhibit various biochemical pathways . They can also stimulate or block receptors in biological systems . .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . The compound’s interaction with these enzymes disrupts bacterial cell wall synthesis, leading to cell death. Additionally, this compound has been found to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways involved in inflammation, leading to reduced production of pro-inflammatory cytokines . Furthermore, this compound has been reported to alter cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to bacterial enzymes, inhibiting their activity and leading to cell death . In cancer cells, this compound induces apoptosis by activating caspases and other pro-apoptotic proteins . It also inhibits the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . Additionally, the compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions . Its stability may decrease over time, leading to reduced efficacy. Long-term exposure to the compound has been reported to cause changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory properties without causing significant toxicity . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound. This compound also affects metabolic flux and metabolite levels by inhibiting key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cells, this compound may bind to proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is crucial for the compound’s biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The subcellular localization of the compound is essential for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with 2-chlorobenzaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methyl chloroacetate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and a catalyst such as 1-propanephosphonic acid cyclic anhydride (T3P) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Methyl 2-(2-(2-chlorophenyl)thiazol-4-yl)acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets. Additionally, the ester functional group provides a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11(15)6-8-7-17-12(14-8)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMEPDNKHVHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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